4'-(1-Carbamoylethoxy)acetanilide
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Overview
Description
4’-(1-Carbamoylethoxy)acetanilide is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol It is an acetanilide derivative, which means it contains an acetamido group attached to a phenyl ring
Preparation Methods
The synthesis of 4’-(1-Carbamoylethoxy)acetanilide typically involves the acetylation of aniline derivatives. One common method is the reaction of aniline with acetic anhydride in the presence of an acid or base catalyst . The reaction conditions often require heating to facilitate the acetylation process. Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities.
Chemical Reactions Analysis
4’-(1-Carbamoylethoxy)acetanilide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
4’-(1-Carbamoylethoxy)acetanilide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-(1-Carbamoylethoxy)acetanilide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
4’-(1-Carbamoylethoxy)acetanilide can be compared with other acetanilide derivatives such as:
Phenacetin: Known for its analgesic and antipyretic properties but withdrawn due to toxicity.
p-Acetanisidide: Used in various chemical syntheses and has similar structural features.
4’-Butoxyacetanilide: Exhibits different physicochemical properties and applications.
Properties
IUPAC Name |
2-(4-acetamidophenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(11(12)15)16-10-5-3-9(4-6-10)13-8(2)14/h3-7H,1-2H3,(H2,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGQPVAVRQWEEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC1=CC=C(C=C1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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